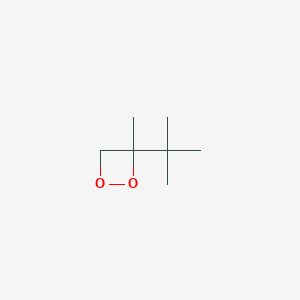
3-tert-Butyl-3-methyl-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-3-methyl-1,2-dioxetane is an organic compound that belongs to the class of dioxetanes. Dioxetanes are four-membered cyclic peroxides that are known for their unique chemical properties and potential applications in various fields, including chemistry and biology. The structure of this compound consists of a dioxetane ring with a tert-butyl and a methyl group attached to the third carbon atom.
Vorbereitungsmethoden
The synthesis of 3-tert-Butyl-3-methyl-1,2-dioxetane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the bromo hydroperoxide method, where a bromo compound reacts with a hydroperoxide to form the dioxetane ring . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary safety and efficiency standards.
Analyse Chemischer Reaktionen
3-tert-Butyl-3-methyl-1,2-dioxetane undergoes various chemical reactions, including thermolysis and oxidation. Thermolysis of this compound results in the formation of two carbonyl fragments, one of which may be produced in an excited state . The compound can also participate in oxidation reactions, where it acts as a source of molecular oxygen. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts that facilitate the reaction. The major products formed from these reactions are typically carbonyl compounds and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-3-methyl-1,2-dioxetane has several scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of chemiluminescence and bioluminescence processes . The compound’s ability to produce excited states during decomposition makes it valuable for understanding the principles of light emission in chemical reactions. In biology and medicine, dioxetanes are explored for their potential use in imaging and diagnostic applications due to their luminescent properties. Additionally, the compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-3-methyl-1,2-dioxetane involves the cleavage of the dioxetane ring, leading to the formation of reactive intermediates. The decomposition of the compound can proceed through different pathways, resulting in the generation of excited states and the emission of light. The molecular targets and pathways involved in these reactions are primarily related to the breaking and forming of chemical bonds within the dioxetane ring. The energy released during these processes is responsible for the observed chemiluminescence.
Vergleich Mit ähnlichen Verbindungen
3-tert-Butyl-3-methyl-1,2-dioxetane can be compared with other similar compounds, such as 3-methyl-3-ethyl-1,2-dioxetane and 3-methyl-3-propyl-1,2-dioxetane . These compounds share the dioxetane ring structure but differ in the substituents attached to the third carbon atom. The presence of different alkyl groups can influence the stability, reactivity, and luminescent properties of these compounds. This compound is unique due to the presence of the bulky tert-butyl group, which can affect its steric interactions and overall chemical behavior.
Eigenschaften
CAS-Nummer |
86954-72-5 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
3-tert-butyl-3-methyldioxetane |
InChI |
InChI=1S/C7H14O2/c1-6(2,3)7(4)5-8-9-7/h5H2,1-4H3 |
InChI-Schlüssel |
AYEIRBAPSLNYFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COO1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


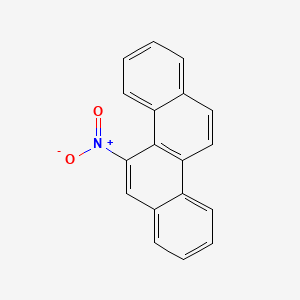
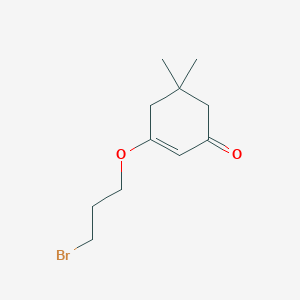
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)

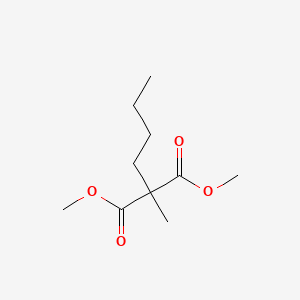
![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
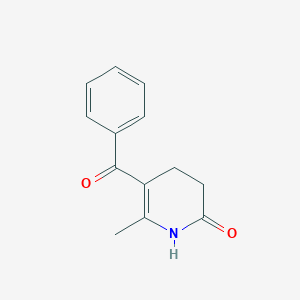
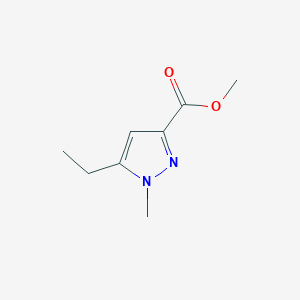
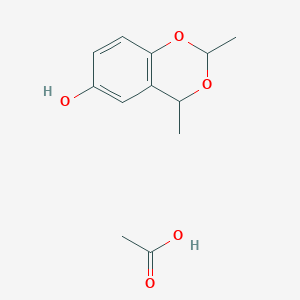
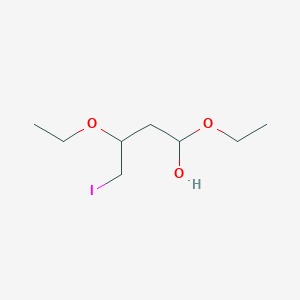
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)

![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
